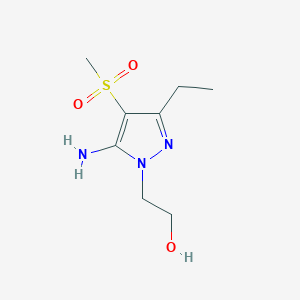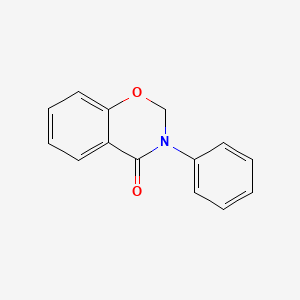
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom within the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylaldehyde derivatives with amines in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
p-Toluenesulfonic acid (TsOH)Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of benzoxazines, including 3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one, often involves scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of bio-based raw materials and green chemistry principles is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation. The compound’s structure allows it to bind to active sites, thereby blocking substrate access and inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
- 6-(2,4-Difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Uniqueness
3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one stands out due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly suitable for applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
20978-96-5 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)17-10-15(14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
CIDCGFNYVUUFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


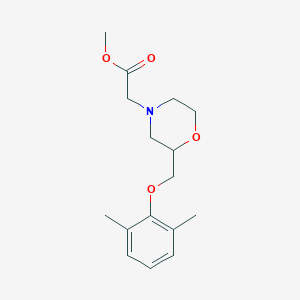
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
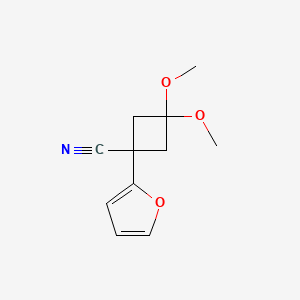
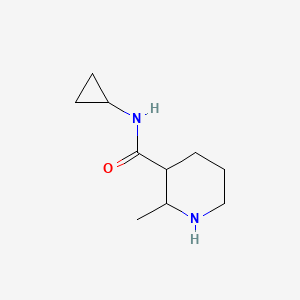
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
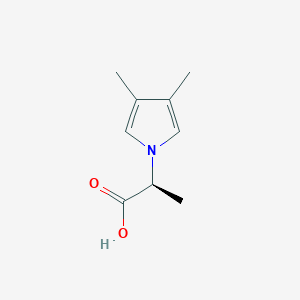


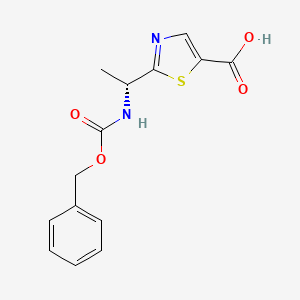
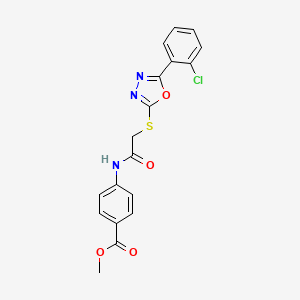
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
